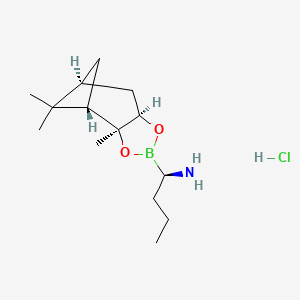
(R)-BoroAbu-(+)-Pinanediol-hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-BoroAbu-(+)-Pinanediol-hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, organic synthesis, and catalysis. This compound is a chiral boron reagent that has been extensively studied for its ability to catalyze enantioselective reactions. In
Mécanisme D'action
The mechanism of action of (R)-BoroAbu-(+)-Pinanediol-hydrochloride involves the formation of a boronate complex with the substrate. This complex then undergoes a series of reactions, leading to the formation of the desired product with high enantioselectivity. The exact mechanism of action is still under investigation, and further studies are required to fully understand the catalytic activity of this compound.
Biochemical and Physiological Effects:
This compound has no direct biochemical or physiological effects. However, its potential applications in pharmaceuticals and organic synthesis may have significant implications for drug discovery and development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (R)-BoroAbu-(+)-Pinanediol-hydrochloride is its ability to catalyze a range of enantioselective reactions with high yields and excellent enantioselectivity. Moreover, this compound is relatively easy to synthesize and handle, making it a popular choice for organic synthesis and catalysis. However, one of the limitations of this compound is its high cost, which may limit its use in large-scale applications.
Orientations Futures
The potential applications of (R)-BoroAbu-(+)-Pinanediol-hydrochloride are vast, and further research is required to fully understand its catalytic activity and potential applications. Some of the future directions for research on this compound include:
1. Exploring the use of this compound in the synthesis of novel pharmaceuticals and natural products.
2. Investigating the mechanism of action of this compound to gain a deeper understanding of its catalytic activity.
3. Developing new synthesis methods for this compound to reduce its cost and increase its availability.
4. Exploring the use of this compound in other fields, such as materials science and nanotechnology.
In conclusion, this compound is a promising compound with significant potential applications in various fields. Its ability to catalyze enantioselective reactions with high yields and excellent enantioselectivity makes it a popular choice for organic synthesis and catalysis. Further research is required to fully understand its catalytic activity and potential applications.
Applications De Recherche Scientifique
(R)-BoroAbu-(+)-Pinanediol-hydrochloride has been widely used in various scientific research applications, including organic synthesis, catalysis, and pharmaceuticals. This compound has been reported to catalyze a range of enantioselective reactions, including aldol reactions, Michael additions, and Diels-Alder reactions. Moreover, this compound has been used as a chiral auxiliary in the synthesis of various natural products and pharmaceuticals.
Propriétés
Numéro CAS |
319009-92-2 |
|---|---|
Formule moléculaire |
C13H25BClNO2 |
Poids moléculaire |
273.61 g/mol |
Nom IUPAC |
(1R)-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H24BNO2.ClH/c1-5-11(15)14-16-10-7-8-6-9(12(8,2)3)13(10,4)17-14;/h8-11H,5-7,15H2,1-4H3;1H/t8-,9-,10+,11-,13-;/m0./s1 |
Clé InChI |
LJWNZQDARYOFCF-JZLBRFDUSA-N |
SMILES isomérique |
B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC)N.Cl |
SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCC)N.Cl |
SMILES canonique |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC)N.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[tert-Butyl(2-methylbutan-2-yl)amino]oxidanyl](/img/structure/B1506701.png)
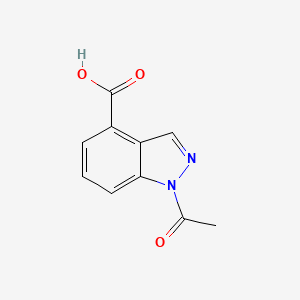
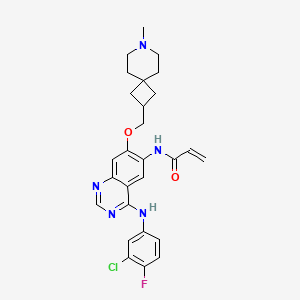
![Acetic acid, [[(phenylmethoxy)carbonyl]amino](tetrahydro-4H-pyran-4-ylidene)-, methyl ester](/img/structure/B1506705.png)

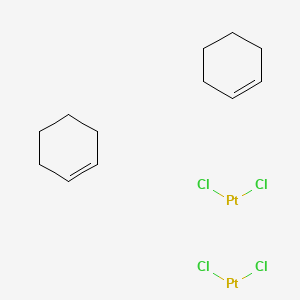

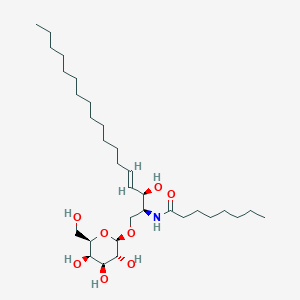
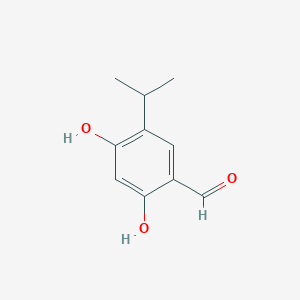

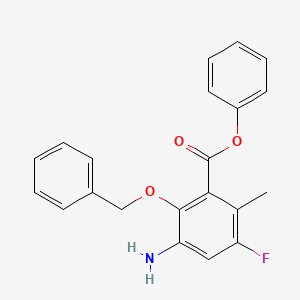
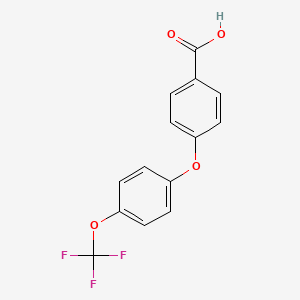
![Benzyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1506723.png)
